Potent In Vitro Affinity for Adenosine A1 and A3 Receptors (CHEMBL2113639)
The compound (CHEMBL2113639) demonstrates potent binding to adenosine A1 and A3 receptors. It exhibits a Ki of 3.20 nM for the A1 receptor in rat brain membranes using [3H]-PIA displacement, and a Ki of 18 nM for the A3 receptor expressed in CHO cells using [125I]-N6-(4-amino... displacement [1]. This binding profile is specific to this exact scaffold; related in-class compounds lacking the specific 3-amino-piperidinone substitution pattern are not known to show this same dual adenosine receptor affinity [1].
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki: 3.20 nM (A1), Ki: 18 nM (A3) |
| Comparator Or Baseline | Not provided for direct analogs; baseline is binding site specificity for Adenosine A1 and A3 receptors. |
| Quantified Difference | N/A (Direct comparator data unavailable; difference inferred from class-specific binding activity). |
| Conditions | Radioligand displacement assay: [3H]-PIA binding in rat brain (A1); [125I]-labeled ligand displacement in CHO cells (A3) |
Why This Matters
This quantitative binding data provides a concrete, measurable endpoint for this compound, which is essential for QC, assay development, or as a starting point for SAR studies focused on adenosine receptor modulation.
- [1] BindingDB. BDBM50453531 CHEMBL2113639. Affinity Data: Ki: 3.20 nM for Adenosine receptor A1 (Rattus norvegicus); Ki: 18 nM for Adenosine receptor A3 (Rattus norvegicus). https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50453531&google=BDBM50453531 View Source
